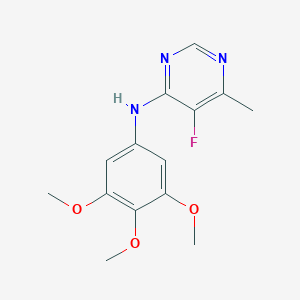

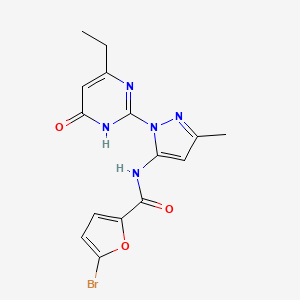

4-ethoxy-5-isopropyl-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-ethoxy-5-isopropyl-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of a sulfonamide group attached to an aromatic ring. They are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes, including carbonic anhydrases, which are involved in many physiological processes .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of sulfonamides with aldehydes or ketones to form Schiff bases, which can exhibit interesting biological properties. For example, the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide was achieved by reacting sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde . Similarly, novel sulfonamide compounds have been synthesized from substituted benzaldehydes and hydrazinobenzenesulfonamide, indicating a versatile approach to creating a variety of sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using various spectroscopic techniques, including FTIR, NMR, and UV-Visible spectroscopy, as well as X-ray crystallography. For instance, the Schiff base mentioned earlier was characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, and its crystal structure was examined . Theoretical methods such as Density Functional Theory (DFT) are also employed to predict and compare the structural features of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to fine-tune the biological activity of these compounds. The Schiff base formation is a common reaction involving the condensation of an amine with an aldehyde or ketone, which is a key step in synthesizing many sulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. Computational tools like Swiss ADME can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds, which are essential for understanding their pharmacokinetic profiles . Additionally, molecular docking studies can provide insights into the interaction of sulfonamides with their biological targets, which is important for drug design .

作用機序

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and prevent harm.

将来の方向性

特性

IUPAC Name |

4-ethoxy-2-methyl-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-16-10-13(4)17(11-15(16)12(2)3)24(21,22)20-18-9-7-8-14(5)19-18/h7-12H,6H2,1-5H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNQETFEWZPPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-5-isopropyl-2-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B3019525.png)

![4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B3019527.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)

![2-(Methylthio)benzo[d]thiazol-5-amine](/img/structure/B3019531.png)

![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)

![Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate](/img/structure/B3019533.png)

![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)